
Alvimopan dihydrate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du monohydrate de LY 246736 implique plusieurs étapes à partir de la 1,3-diméthyl-4-pipéridone. Le processus comprend des réactions d'élimination sélective, d'alkylation, de réduction et d'hydrolyse. Le produit final, le monohydrate de LY 246736, est isolé sous la forme d'un dihydrate cristallin .
Méthodes de production industrielle : La production industrielle du monohydrate de LY 246736 suit une voie de synthèse similaire, mais elle est optimisée pour une production à grande échelle. Le processus garantit une pureté et un rendement élevés, avec des mesures strictes de contrôle de la qualité pour maintenir la cohérence .
Analyse Des Réactions Chimiques
Types de réactions : Le monohydrate de LY 246736 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, ce qui peut affecter son activité.
Réduction : Les réactions de réduction peuvent modifier la structure de la molécule, ce qui affecte son affinité de liaison aux récepteurs.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, ce qui peut améliorer ou diminuer son activité.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des agents halogénants comme le chlore ou le brome sont souvent utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées .
4. Applications de la recherche scientifique
Le monohydrate de LY 246736 a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans les études impliquant des antagonistes des récepteurs opioïdes.
Biologie : Les chercheurs étudient ses effets sur la motilité gastro-intestinale et ses applications thérapeutiques potentielles.
Médecine : Il est utilisé dans les essais cliniques pour évaluer son efficacité dans le traitement de l'iléus postopératoire et d'autres troubles gastro-intestinaux.
Industrie : Le monohydrate de LY 246736 est utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs opioïdes .
5. Mécanisme d'action
Le monohydrate de LY 246736 exerce ses effets en se liant sélectivement aux récepteurs mu-opioïdes du tractus gastro-intestinal et en les antagonisant. Cette action empêche les opioïdes de se lier à ces récepteurs, atténuant ainsi les effets inhibiteurs des opioïdes sur la motilité gastro-intestinale. La forte sélectivité du composé pour les récepteurs mu-opioïdes périphériques par rapport aux récepteurs centraux minimise son impact sur le système nerveux central .
Composés similaires :
Méthylnaltrexone : Un autre antagoniste des récepteurs mu-opioïdes à action périphérique utilisé pour traiter la constipation induite par les opioïdes.
Naloxégol : Un composé similaire utilisé pour le même but, mais avec des propriétés pharmacocinétiques différentes.
Naldémédine : Un autre antagoniste des récepteurs mu-opioïdes avec un éventail d'applications plus large .
Unicité : Le monohydrate de LY 246736 est unique en raison de sa forte sélectivité pour les récepteurs mu-opioïdes périphériques, ce qui réduit le risque d'effets secondaires sur le système nerveux central. Sa liaison réversible et son activité orale en font une option pratique pour les patients .
Applications De Recherche Scientifique
Alvimopan dihydrate is a synthetic piperidine derivative that functions as a peripherally selective opioid mu-receptor antagonist . It is approved by the Food and Drug Administration (FDA) for the treatment of postoperative ileus (POI) . Alvimopan's primary application is to accelerate gastrointestinal (GI) recovery following surgeries, particularly those involving bowel resection .
Scientific Research Applications
Postoperative Ileus (POI) Management: Alvimopan is primarily used to manage POI, a common complication after abdominal surgeries that delays GI recovery . By blocking the effects of opioids on GI motility, alvimopan helps restore bowel function more quickly .
Enhanced Recovery After Surgery (ERAS) Protocols: Alvimopan is often used as part of ERAS protocols to improve outcomes in patients undergoing colorectal surgery . These protocols aim to reduce hospital stays and improve patient recovery through various interventions .
Clinical Benefits
- Faster GI Recovery: Alvimopan significantly increases the proportion of patients achieving GI recovery, often measured by the time to first bowel movement and tolerance of solid food .
- Reduced Hospital Length of Stay (LOS): Studies have demonstrated that alvimopan can reduce hospital LOS by approximately one day .
- Lower Incidence of Postoperative Complications: Alvimopan has been associated with lower rates of postoperative ileus and the need for re-insertion of indwelling Foley catheters .
- Cost Savings: By reducing LOS and postoperative complications, alvimopan can lead to significant hospital cost savings .
Pharmacokinetics
- Absorption: Alvimopan reaches peak plasma concentration approximately 2 hours after oral dosing .
- Distribution: 80% to 90% of systemically available alvimopan is bound to plasma protein, with a volume of distribution of approximately 30 liters at steady state .
- Metabolism: Alvimopan is metabolized by intestinal flora, producing an active metabolite with no clinically significant contribution to drug effect .
- Elimination: Alvimopan undergoes 35% renal excretion and greater than 50% biliary excretion. It has an elimination half-life of 10 to 17 hours .
Clinical Trials and Responder Analysis
Clinical trials have confirmed that alvimopan significantly increases the proportion of patients who achieve GI-2 recovery during both early and late recovery periods after bowel resection . Alvimopan also increases the proportion of patients who receive DCO (Discharge Order) written during these recovery periods .
Data Table: Alvimopan Efficacy in Clinical Studies
Outcome | Alvimopan Group | Placebo Group | P Value |
---|---|---|---|
GI-2 Recovery on or before POD5 | 80% | 66% | < 0.001 |
DCO Written before POD 7 | 87% | 72% | < 0.001 |
Reduced Hospital LOS | Yes | No | < 0.01 |
GI-2 Recovery: A composite endpoint that includes the time to first bowel movement and the ability to tolerate solid food .
DCO (Discharge Order): Indicates the proportion of patients who had a discharge order written by a specific postoperative day (POD) .
Case Studies
A study examined the impact of alvimopan treatment on clinical outcomes and hospital costs in 660 patients undergoing major elective colorectal surgery . The results showed that alvimopan was associated with a faster return of bowel function, fewer incidences of postoperative ileus, and a significant reduction in prolonged hospital stays . Another study of 14,781 patients undergoing elective colorectal surgery at 51 hospitals, 1,615 (11%) received alvimopan. Patients who received alvimopan had a LOS that was 1.8 days shorter (p<0.01) and costs that were $2,017 lower (p<0.01) compared to those who did not receive alvimopan .
Safety and Tolerability
Mécanisme D'action
LY 246736 monohydrate exerts its effects by selectively binding to and antagonizing the mu-opioid receptors in the gastrointestinal tract. This action prevents opioids from binding to these receptors, thereby mitigating the inhibitory effects of opioids on gastrointestinal motility. The compound’s high selectivity for peripheral mu-opioid receptors over central receptors minimizes its impact on the central nervous system .
Comparaison Avec Des Composés Similaires
Methylnaltrexone: Another peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A similar compound used for the same purpose but with different pharmacokinetic properties.
Naldemedine: Another mu-opioid receptor antagonist with a broader range of applications .
Uniqueness: LY 246736 monohydrate is unique due to its high selectivity for peripheral mu-opioid receptors, which reduces the risk of central nervous system side effects. Its reversible binding and oral activity make it a convenient option for patients .
Activité Biologique
Alvimopan dihydrate is a selective antagonist of the mu-opioid receptor, primarily utilized in clinical settings to mitigate postoperative ileus (POI) and enhance gastrointestinal (GI) recovery following surgical procedures. This article delves into the biological activity of alvimopan, supported by data tables, case studies, and detailed research findings.
Alvimopan functions by competitively binding to mu-opioid receptors located in the gastrointestinal tract. Unlike traditional opioids that can inhibit GI motility, alvimopan antagonizes these effects, thereby promoting bowel function. This mechanism is critical for patients recovering from surgeries that involve the intestines, as it helps alleviate the common complication of POI.
Key Pharmacological Properties:
- IC50 Value: 1.7 nM for mu-opioid receptors .
- Plasma Protein Binding: Approximately 80% .
- Bioavailability: Average of 6% (range 1–19%) .
- Half-life: The dissociation rate from the mu-opioid receptor is between 30-44 minutes .
Clinical Efficacy
A series of clinical trials have evaluated the efficacy of alvimopan in various surgical contexts. Below are summarized findings from notable studies:
Table 1: Efficacy Outcomes from Clinical Trials
Case Study Example:
In a retrospective cohort study involving patients undergoing elective colorectal surgery, alvimopan was associated with a significant reduction in length of stay and postoperative complications. Specifically, patients who received alvimopan had a mean length of stay that was 1.8 days shorter compared to those who did not receive the drug .
Safety Profile
Alvimopan is generally well-tolerated, with a safety profile characterized by minimal adverse effects. The most common treatment-emergent adverse reactions include nausea and abdominal pain, but these occur at rates comparable to placebo .
Table 2: Adverse Reactions Associated with Alvimopan
Adverse Reaction | Alvimopan (%) | Placebo (%) |
---|---|---|
Nausea | 10 | 8 |
Abdominal Pain | 5 | 4 |
Headache | 3 | 3 |
Pharmacokinetics
The pharmacokinetic profile of alvimopan reveals critical insights into its absorption and metabolism:
- Absorption: Rapid absorption with peak plasma concentrations reached approximately two hours post-administration .
- Metabolism: Primarily metabolized by intestinal flora to an active metabolite; however, this metabolite does not significantly contribute to the drug's efficacy in treating POI .
- Elimination: Biliary excretion accounts for about 65%, with renal excretion comprising around 35% of elimination pathways .
Propriétés
IUPAC Name |
2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTFUWQLHMJPFG-NABRLNOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160641 | |
Record name | Alvimopan monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170098-38-1, 1383577-62-5 | |
Record name | Alvimopan dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170098-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alvimopan monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvimopan monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVIMOPAN MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.